molecular formula C19H22FNO4 B5773604 dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5773604
M. Wt: 347.4 g/mol
InChI Key: AXJDBVXXXWZKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as FL-PRAC, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it has been proposed that this compound may exert its biological effects through the inhibition of various signaling pathways, including the NF-κB pathway and the MAPK pathway. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammatory diseases. This compound has also been found to inhibit the activity of various enzymes involved in oxidative stress and inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases.

Advantages and Limitations for Lab Experiments

Dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound has been found to exhibit low toxicity in vitro and in vivo. However, the limitations of this compound include its low solubility in water, which may limit its use in certain experiments. This compound also has a relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the safety and efficacy of this compound in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis method has been optimized to yield high purity and high yields of this compound. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. The mechanism of action of this compound is not fully understood, but it may exert its biological effects through the inhibition of various signaling pathways. This compound has several advantages for lab experiments, but its low solubility and short half-life may limit its effectiveness in vivo. There are several future directions for the study of this compound, including the development of novel formulations and the investigation of its potential therapeutic applications in other diseases.

Synthesis Methods

Dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multi-step process that involves the condensation of 3-fluorobenzaldehyde with isobutyraldehyde, followed by a Michael addition reaction with dimethyl malonate. The resulting intermediate is then subjected to a cyclization reaction to form the final product. This synthesis method has been optimized to yield high purity and high yields of this compound.

Scientific Research Applications

Dimethyl 4-(3-fluorophenyl)-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation in animal models of inflammatory diseases.

Properties

IUPAC Name

dimethyl 4-(3-fluorophenyl)-1-(2-methylpropyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4/c1-12(2)9-21-10-15(18(22)24-3)17(16(11-21)19(23)25-4)13-6-5-7-14(20)8-13/h5-8,10-12,17H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJDBVXXXWZKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.